molecular formula C14H13BrO B14469554 2-[1-(4-Bromophenyl)ethyl]phenol CAS No. 65699-85-6

2-[1-(4-Bromophenyl)ethyl]phenol

Cat. No.: B14469554
CAS No.: 65699-85-6
M. Wt: 277.16 g/mol
InChI Key: ONEXMVPNOFTFCI-UHFFFAOYSA-N
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Description

2-[1-(4-Bromophenyl)ethyl]phenol is an aromatic compound featuring a phenol group substituted with a 1-(4-bromophenyl)ethyl moiety. This structure combines the electron-withdrawing bromine atom on the phenyl ring with the steric and electronic effects of the ethyl-phenol linkage. Such compounds are often intermediates in medicinal chemistry, particularly for developing tyrosine phosphatase inhibitors or anticancer agents .

Properties

CAS No.

65699-85-6

Molecular Formula

C14H13BrO

Molecular Weight

277.16 g/mol

IUPAC Name

2-[1-(4-bromophenyl)ethyl]phenol

InChI

InChI=1S/C14H13BrO/c1-10(11-6-8-12(15)9-7-11)13-4-2-3-5-14(13)16/h2-10,16H,1H3

InChI Key

ONEXMVPNOFTFCI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Br)C2=CC=CC=C2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Bromophenyl)ethyl]phenol can be achieved through several methods. One common approach is the nucleophilic aromatic substitution reaction, where a bromophenyl group is introduced to the phenol ring under specific conditions . Another method involves the Friedel-Crafts acylation followed by a reduction step to introduce the ethyl group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Bromophenyl)ethyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones

    Reduction: Phenyl derivatives

    Substitution: Brominated and nitrated phenol derivatives

Scientific Research Applications

2-[1-(4-Bromophenyl)ethyl]phenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[1-(4-Bromophenyl)ethyl]phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function. The bromophenyl group can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogues of 2-[1-(4-Bromophenyl)ethyl]phenol include:

  • 2-(1-(4-Bromophenyl)vinyl)phenol (CAS: 1448251-17-9): Features a vinyl group instead of ethyl, altering conjugation and steric bulk. This compound is synthesized via palladium-catalyzed coupling and exhibits distinct reactivity in cycloaddition reactions .
  • 2-[1-(2-(4-(4-Bromophenyl)thiazol-2-yl)hydrazineylidene)ethyl]-phenol (Compound 3c): A thiazole-hydrazone hybrid with demonstrated antiproliferative activity against breast cancer cells (IC₅₀ = 1.2–3.8 μM) .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Biological Activity/Application Source
This compound C₁₄H₁₃BrO Ethyl linkage, phenol Intermediate for drug synthesis
2-(1-(4-Bromophenyl)vinyl)phenol C₁₄H₁₁BrO Vinyl linkage, phenol Cycloaddition reactions
Compound 3c (thiazole-hydrazone) C₁₈H₁₅BrN₂OS Thiazole, hydrazone Anticancer (IC₅₀ = 1.2–3.8 μM)
4-[1-(4-Bromophenyl)-5-phenyl-1H-pyrrol-2-yl]phenol C₂₂H₁₇BrNO Pyrrole, phenol Tyrosine phosphatase inhibition

Key Insights and Implications

  • Therapeutic Versatility: Thiazole and pyrrole derivatives highlight the adaptability of bromophenyl-phenol scaffolds in targeting diverse pathways (e.g., kinase inhibition vs. phosphatase modulation) .
  • Synthetic Flexibility : The compound’s utility as an intermediate underscores its role in modular drug design, enabling rapid diversification into bioactive molecules .

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